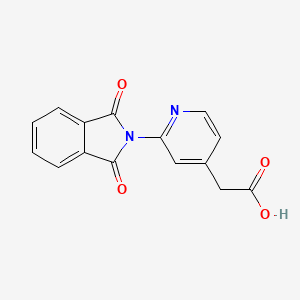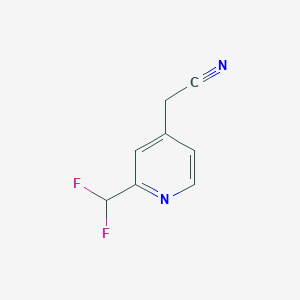
2,5-Bis(methylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(methylamino)phenol: is an organic compound with the molecular formula C8H12N2O It consists of a benzene ring substituted with two methylamino groups at the 2 and 5 positions and a hydroxyl group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(methylamino)phenol typically involves the methylation of 2,5-diaminophenol. One common method is the reaction of 2,5-diaminophenol with formaldehyde and formic acid under controlled conditions. The reaction proceeds through the formation of intermediate methylol derivatives, which are subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Bis(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2,5-Bis(methylamino)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,5-Bis(methylamino)phenol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the methylamino groups can engage in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2,5-Diaminophenol: Lacks the methyl groups, leading to different chemical properties.
2,5-Dimethylphenol: Lacks the amino groups, affecting its reactivity and applications.
2,5-Dihydroxyphenol: Contains two hydroxyl groups instead of amino groups, resulting in different chemical behavior.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2,5-bis(methylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-9-6-3-4-7(10-2)8(11)5-6/h3-5,9-11H,1-2H3 |
Clé InChI |
QRMSDUCHNLGXFN-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=C(C=C1)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


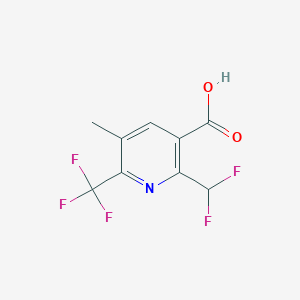

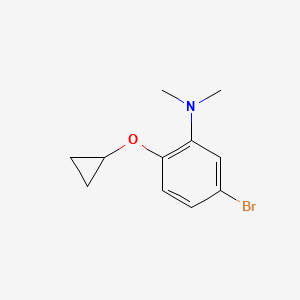

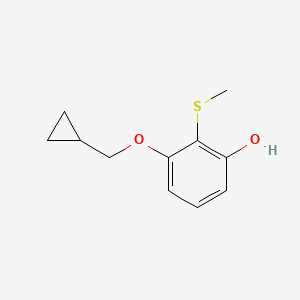


![[1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)

![1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850447.png)

